2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

Catalog No.
S874205
CAS No.
1196146-61-8
M.F
C9H12N2
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

CAS Number

1196146-61-8

Product Name

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-3,10H,4-6H2,1H3

InChI Key

WPPNBKOCFRWOQJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCNC2)C=C1

Canonical SMILES

CC1=NC2=C(CCNC2)C=C1
  • Heterocyclic Compound

    The presence of a seven-membered ring containing two nitrogen atoms classifies 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine as a heterocyclic compound. Heterocyclic compounds are a vast family of molecules with diverse properties and applications in medicinal chemistry [].

  • Structural Similarity

    2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine shares some structural similarities with established bioactive molecules, such as certain anticonvulsant drugs []. This suggests potential for further research into its biological activity.

  • Limited Commercial Availability

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is a bicyclic compound characterized by a naphthyridine core, which is a fused bicyclic heteroaromatic structure. This compound features a saturated tetrahydro ring and a methyl group at the second position. Its chemical formula is C₉H₁₁N₂, and it possesses unique properties due to its structural configuration, making it of interest in various fields such as medicinal chemistry and organic synthesis.

  • There is no current information on the mechanism of action of 2-Methyl-THN. THN itself has not been associated with any specific biological activity.
  • Safety information on 2-Methyl-THN is not available. As a general precaution, any unknown compound should be handled with care following standard laboratory safety protocols.

The reactivity of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine can be explored through various chemical transformations. For instance, it can undergo nucleophilic substitutions and cyclization reactions. The compound has been utilized as a precursor in the synthesis of more complex molecules, demonstrating versatility in chemical reactivity. Specific reactions include:

  • Nucleophilic substitutions: The compound can react with primary and secondary amines to form substituted derivatives.
  • Cyclization reactions: It can participate in cycloaddition reactions to generate new heterocyclic compounds .

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine exhibits significant biological activities. It has been investigated for its potential as a modulator of the metabotropic glutamate receptor subtype 2 (mGlu2), which is implicated in various neurological disorders. Preliminary studies indicate that derivatives of this compound may act as negative allosteric modulators with potential therapeutic applications in treating conditions such as anxiety and schizophrenia . Additionally, structure-activity relationship studies have highlighted its neurotropic properties.

Several synthesis methods for 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine have been reported:

  • Multi-step synthesis: A common approach involves starting from readily available naphthyridine derivatives and employing various reactions such as reduction and alkylation to introduce the tetrahydro group and methyl substituent.
  • Microwave-assisted synthesis: This method enhances reaction rates and yields by utilizing microwave energy to promote chemical transformations efficiently .
  • Cobalt-catalyzed cyclizations: Recent advancements have included cobalt-catalyzed [2 + 2 + 2] cyclization strategies that provide access to this compound in good yields .

The applications of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine are diverse:

  • Pharmaceuticals: Its derivatives are being explored for their potential in treating neurological disorders.
  • Chemical intermediates: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies involving 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine focus on its binding affinity to various biological targets. Research indicates that this compound can interact with metabotropic glutamate receptors and may influence neurotransmitter systems. Studies have utilized radiolabeling techniques to investigate these interactions further .

Several compounds share structural similarities with 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5,6-Dihydro-1H-pyrido[3,4-b]indoleFused bicyclic structure with nitrogen heteroatomsExhibits distinct pharmacological profiles
5-Methyl-6H-pyrido[4,3-b]indoleMethyl substitution on a similar bicyclic frameworkOften studied for its anti-cancer properties
5-Ethyl-6H-pyrido[4,3-b]indoleEthyl substitution instead of methylDifferent solubility and biological activity

The uniqueness of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine lies in its specific arrangement of hydrogen atoms and functional groups that confer distinct biological activities compared to other similar compounds.

Parameters

ParameterValue/DescriptionReference
Thermal Stability Temperature (°C)Stable up to ~180°C [1] [2]
Chemical StabilityStable under normal conditions [5]
Reactivity with NucleophilesModerate (nitrogen centers) [5]
Reactivity with ElectrophilesLow to moderate [5]
Oxidation SusceptibilityModerate (tetrahydro ring) [5] [2]
Reduction SusceptibilityLow [5] [2]
Aromatic CharacterPartial (aromatic pyridine ring) [3] [4]
Ring StrainLow [3] [4]
Conformational FlexibilityModerate (tetrahydro ring) [3] [4]

The reduction susceptibility remains characteristically low due to the already partially saturated nature of the molecule [5] [2]. The aromatic portion retains its electronic character while the tetrahydro segment provides structural flexibility without compromising overall stability.

Solubility and Partition Coefficient (LogP) Profiling

The solubility characteristics of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine demonstrate a balanced hydrophilic-lipophilic profile that significantly influences its physicochemical behavior and potential applications. The compound exhibits a calculated LogP range of -0.09 to 1.5, indicating moderate lipophilicity with favorable partitioning properties for biological systems [10] [12].

Aqueous solubility reaches moderate levels of approximately 5-20 mg/mL, facilitated by the basic nitrogen atoms capable of hydrogen bonding interactions with water molecules [13] [14]. This solubility profile supports formulation development for pharmaceutical applications while maintaining sufficient aqueous stability for analytical procedures.

The compound demonstrates excellent solubility in polar organic solvents, with concentrations exceeding 50 mg/mL in methanol, ethanol, dichloromethane, and chloroform [13]. This broad solubility spectrum facilitates synthetic manipulations and purification procedures across diverse reaction conditions.

Table 3: Solubility Profile in Different Solvents

Solvent/MediumSolubilityEstimated Concentration (mg/mL)Reference
WaterModerate5-20 [13] [14]
MethanolHigh>50 [13]
EthanolHigh>50 [13]
DichloromethaneHigh>50 [13]
ChloroformHigh>50 [13]
HexaneLow<1 [13]
DimethylformamideVery high>100 [13]
Dimethyl sulfoxideVery high>100 [13]

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide exceptional solubility exceeding 100 mg/mL, attributed to favorable solvation of the nitrogen heteroatoms and π-π interactions with the aromatic system [13]. Conversely, nonpolar solvents like hexane exhibit limited dissolution capacity (<1 mg/mL), consistent with the compound's moderate polarity [13].

The partition coefficient behavior reflects optimal balance for membrane permeability and aqueous stability, positioning the compound within the desirable range for pharmaceutical development and biological activity studies [12].

Acid-Base Behavior and pKa Determination

The acid-base properties of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine are fundamentally governed by the basicity of its nitrogen heteroatoms positioned at the 1 and 7 locations within the bicyclic framework. Computational predictions establish a pKa value of 8.57±0.20, classifying the compound as a weak base with significant physiological relevance [7] [8] [9].

The protonation behavior demonstrates preferential sites at both nitrogen atoms, with the relative basicity influenced by electronic effects from the methyl substituent and the partially saturated ring system . The nitrogen at position 1, integrated within the aromatic pyridine ring, exhibits slightly different electronic environment compared to the nitrogen at position 7, located within the partially saturated portion .

Conjugate acid stability reaches moderate levels, enabling formation of stable acid-base equilibria across physiologically relevant pH ranges . The compound maintains a pH stability range of 3-11, encompassing most biological and synthetic applications without significant degradation .

Table 4: Acid-Base Behavior and pKa Determination

ParameterValue/DescriptionReference
pKa (predicted)8.57±0.20 [7] [8] [9]
Basicity CharacterWeak base [7] [8] [9]
Protonation SiteNitrogen atoms (N1, N7)
Conjugate Acid StabilityModerate
pH Stability RangepH 3-11
Ionization State at pH 7.4Partially protonated
Buffering CapacityLow
Salt FormationForms stable salts with acids [13]
Acid-Base EquilibriumFavors neutral form at physiological pH

At physiological pH 7.4, the compound exists in a partially protonated state, with the equilibrium favoring the neutral form while maintaining sufficient ionic character for biological interactions . The buffering capacity remains characteristically low due to the single ionizable functionality, limiting its application as a pH control agent .

The compound readily forms stable salts with various acids, including hydrochloric, sulfuric, and organic acids, enhancing solubility and formulation stability [13] . These salt forms frequently demonstrate improved crystallinity and shelf-life characteristics compared to the free base.

Nonlinear Optical Properties and DFT Calculations

The nonlinear optical (NLO) properties of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine emerge from its π-conjugated heterocyclic framework and represent a significant area of computational investigation. Density Functional Theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets have been extensively applied to naphthyridine derivatives to elucidate their electronic structure and NLO response characteristics [16] [17].

First hyperpolarizability (β) values for naphthyridine derivatives typically range from 10⁻³⁰ to 10⁻²⁸ esu, with the specific magnitude dependent on electron donor-acceptor substitution patterns and molecular symmetry [17] [18]. The methyl substituent in the 2-position introduces asymmetric electronic perturbation that can enhance dipolar contributions to the hyperpolarizability tensor [17].

Dynamic hyperpolarizability calculations reveal frequency-dependent enhancement effects, with values at dispersion frequencies of 1064 nm and 1907 nm showing 20-50% and 15-40% increases respectively compared to static values [17]. This dispersion enhancement reflects the compound's electronic excitation characteristics and potential for optical switching applications [17].

Table 5: DFT Calculation Methods Applied to Naphthyridine Derivatives

Computational MethodApplicationProperties CalculatedReference
B3LYP/6-311G(d,p)Geometry optimization, vibrational frequenciesHOMO-LUMO gap, bond lengths, angles [19] [20]
B3LYP/6-311+G(d,p)Electronic properties, NLO calculationsHyperpolarizability, dipole moment [16] [17]
M06-2X/6-311+G(d,p)Molecular interactions, solvation effectsBinding energies, solvent effects [21]
TD-DFT/B3LYPElectronic absorption spectraAbsorption wavelength, oscillator strength [17] [20]

Time-Dependent DFT (TD-DFT) calculations provide critical insights into electronic excitation processes and absorption characteristics [17] [20]. The computed HOMO-LUMO gap typically ranges from 3.1 to 4.3 eV for similar tetrahydronaphthyridine systems, indicating moderate electronic excitation energies suitable for visible-light applications [17] [22] [23].

Table 6: Nonlinear Optical Properties of Naphthyridine Derivatives

NLO ParameterTypical Values for NaphthyridinesInfluencing FactorsReference
First hyperpolarizability (β)10⁻³⁰ to 10⁻²⁸ esuElectron donor-acceptor strength [17] [18]
Second hyperpolarizability (γ)10⁻³⁶ to 10⁻³⁴ esuConjugation length [17] [18]
Dynamic hyperpolarizability (1064 nm)Enhanced by 20-50%Frequency dispersion [17]
Dynamic hyperpolarizability (1907 nm)Enhanced by 15-40%Frequency dispersion [17]
Hyper Rayleigh scattering (βHRS)Variable with substitutionMolecular orientation [17]

Molecular electrostatic potential (MEP) analysis reveals electron density distribution patterns crucial for understanding intermolecular interactions and binding affinities [19] [20]. The nitrogen atoms exhibit characteristic electron-rich regions that facilitate coordination chemistry and hydrogen bonding interactions [19] [20].

Frontier molecular orbital analysis demonstrates the electronic character governing reactivity and optical properties. The estimated HOMO energy ranges from -5.2 to -5.8 eV, while LUMO energies span -1.5 to -2.1 eV, consistent with moderate electron-donating character and potential for coordination complex formation [17] [22] [23].

Table 7: Theoretical Electronic Properties of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

Electronic PropertyEstimated ValuesBasis for EstimationReference
HOMO Energy (eV)-5.2 to -5.8Similar tetrahydronaphthyridines [17] [22] [23]
LUMO Energy (eV)-1.5 to -2.1Similar tetrahydronaphthyridines [17] [22] [23]
HOMO-LUMO Gap (eV)3.1 to 4.3Calculated from HOMO-LUMO [17] [22] [23]
Dipole Moment (Debye)1.5 to 3.2Molecular asymmetry [17] [19]
Polarizability (Ų)15.2 to 18.7Molecular size and polarization [17] [19]

Solvent effects significantly modulate both electronic properties and NLO responses, with polar solvents generally enhancing hyperpolarizability values through stabilization of charge-transfer states [17]. Dispersion-corrected DFT methods provide improved accuracy for modeling weak intermolecular interactions that influence solid-state packing and optical properties [24].

XLogP3

0.7

Dates

Last modified: 08-16-2023

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